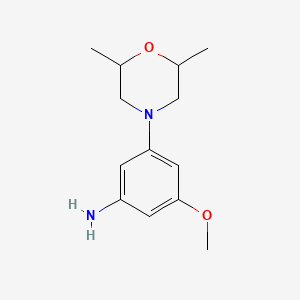

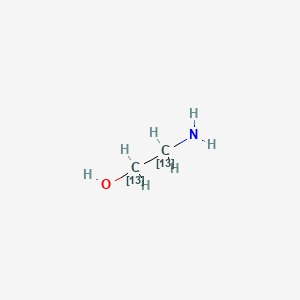

(5β)-Estr-1-ene-3,17-dione

货号 B569550

CAS 编号:

101469-27-6

分子量: 272.388

InChI 键: RQGGPWBODAZZPE-ARAASWILSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5β)-Estr-1-ene-3,17-dione” is a steroid compound. Steroids are a type of organic compound made up of four rings arranged in a specific molecular configuration . They are known to favor the development of masculine characteristics and also show profound effects on scalp and body hair in humans .

Synthesis Analysis

The synthesis of similar compounds involves complex biochemical processes. For instance, the CYP302A1 gene plays a critical role in the synthesis of ecdysone in insects . Another study mentions an improved synthesis of the (22 R )- and (22 S )-epimers of 3α,7α,12α,22-tetrahydroxy-5β-cholan-24-oic acid and 3α,7α,22-trihydroxy-5β-cholan-24-oic acid from cholic acid (CA) and chenodeoxycholic acid (CDCA), respectively .Molecular Structure Analysis

The detailed structure of similar compounds has been established by X-ray analysis . This reveals the presence of four fused rings with specific orientations of hydroxy groups and other atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry has been used for the analysis of lipids from a variety of classes . Ecdysteroids, which are polyhydroxylated sterols, have been isolated from natural sources and their semi-synthetic analogs obtained as a result of various chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be quite diverse. For instance, the control of physicochemical properties is directly related to the notion of “compound quality” .作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5β)-Estr-1-ene-3,17-dione involves the conversion of a starting material to an intermediate compound, which is then transformed into the final product through a series of reactions. The key steps in the synthesis pathway include oxidation, reduction, and dehydration reactions.", "Starting Materials": [ "Estrone", "Acetic anhydride", "Sodium acetate", "Chromium trioxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Estrone is dissolved in acetic anhydride and heated with a catalytic amount of sodium acetate to form estrone acetate.", "Step 2: The estrone acetate is then oxidized using chromium trioxide in acetic acid to form estrone-3-acetate.", "Step 3: The estrone-3-acetate is reduced using sodium borohydride in methanol to form (5β)-androstan-3β-ol-17-one.", "Step 4: The (5β)-androstan-3β-ol-17-one is oxidized using chromium trioxide in acetic acid to form (5β)-androstan-3,17-dione.", "Step 5: The (5β)-androstan-3,17-dione is then dehydrated using hydrochloric acid in ethanol to form (5β)-Estr-1-ene-3,17-dione." ] } | |

CAS 编号 |

101469-27-6 |

产品名称 |

(5β)-Estr-1-ene-3,17-dione |

分子式 |

C18H24O2 |

分子量 |

272.388 |

IUPAC 名称 |

(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 |

InChI 键 |

RQGGPWBODAZZPE-ARAASWILSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2(1H)-Pyridinone,6-[(3-methylbutyl)thio]-(9CI)

122733-80-6

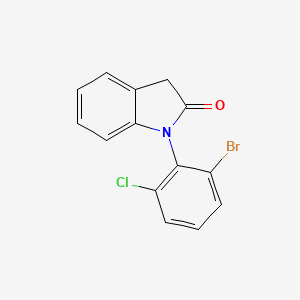

1-(2-Bromo-6-chlorophenyl)indolin-2-one

1219112-85-2

Ethanolamine-13C2

143557-81-7

![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)

![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)

![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)